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molecular formula C5H2Cl2N4 B2367738 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 883738-16-7

5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B2367738
M. Wt: 189
InChI Key: NNUZPWYMVLAXPM-UHFFFAOYSA-N
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Patent
US08288536B2

Procedure details

The mixture of 7-Chloro-[1,2,4]triazolo[1,5-c]pyrimidin-5-ol (35 mg) in POCl3 was heated at reflux for 3 hours. After removal of the volatiles, the residue was purified by a short plug column eluting with 1:1 EtOAc/hexane to give 5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine as an off-white solid (11 mg). 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1H) 7.72 (s, 1H). [M+H] calc'd for C5H2Cl2N4, 189; found, 189.
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](O)[N:5]2[N:9]=[CH:10][N:11]=[C:4]2[CH:3]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:6]1[N:5]2[N:9]=[CH:10][N:11]=[C:4]2[CH:3]=[C:2]([Cl:1])[N:7]=1

Inputs

Step One
Name
Quantity
35 mg
Type
reactant
Smiles
ClC1=CC=2N(C(=N1)O)N=CN2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removal of the volatiles
CUSTOM
Type
CUSTOM
Details
the residue was purified by a short plug column
WASH
Type
WASH
Details
eluting with 1:1 EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=2N1N=CN2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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